N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide
Overview
Description
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide is a useful research compound. Its molecular formula is C10H11N5O4S2 and its molecular weight is 329.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide is the urease enzyme . Urease is a 550 kDa nickel-containing enzyme, which belongs to amidohydrolases and phosphotriesterase enzyme family . It is composed of two subunits, named UreA and UreB, and catalyzes the conversion of urea to ammonia and carbon dioxide .
Mode of Action
The compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation performed using AutoDock4 showed that the compound could interact well with the active site of the urease enzyme . Among all synthesized compounds, compound 7j showed more favorable interactions with the active site, confirming its great inhibitory activity .
Biochemical Pathways
The inhibition of urease affects the conversion of urea to ammonia and carbon dioxide . This conversion leads to an increase in pH, which is essential for the survival of Helicobacter pylori (H. pylori) . Therefore, the inhibition of urease can be an efficient way for the treatment of infections caused by this bacterium .
Result of Action
The result of the compound’s action is the inhibition of urease, leading to a decrease in the pH level essential for the survival of H. pylori . This can potentially lead to the treatment of infections caused by this bacterium .
Biochemical Analysis
Biochemical Properties
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including hydrolases and oxidoreductases, which are essential for metabolic processes. The nature of these interactions often involves the inhibition or activation of enzyme activity, leading to significant changes in metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions. Furthermore, it can interact with transcription factors, thereby influencing gene expression. These molecular interactions are critical for understanding the compound’s role in various biochemical and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity and improved cellular function. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. These dosage-dependent effects are crucial for determining the therapeutic potential and safety of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular energy production and biosynthesis. Understanding these metabolic pathways is vital for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of this compound are essential for its biological activity and therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. This compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. The subcellular localization of this compound influences its interactions with biomolecules and its overall biological effects .
Properties
IUPAC Name |
N-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O4S2/c11-10-14-13-9(20-10)5-6-12-21(18,19)8-3-1-7(2-4-8)15(16)17/h1-4,12H,5-6H2,(H2,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFDUKOFPYEGIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NCCC2=NN=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201158806 | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201158806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199215-83-2 | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1199215-83-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-4-nitrobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201158806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.